molecular formula C21H22N4O4S B2636754 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 891118-26-6

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2636754
M. Wt: 426.49
InChI Key: PWMXNBPWTQYMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, exhibiting significant anticancer properties. For example, compounds with dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives have been synthesized and evaluated for their anticancer activities. These compounds, including variations with oxadiazole, thienopyrimidine, and thiophene moieties, displayed promising cytotoxic activity against tumor cells (Abu‐Hashem & Aly, 2017). Another study focused on designing and synthesizing substituted benzamides with 1,3,4-oxadiazol-2-yl phenyl and trimethoxyphenyl-1,3-thiazol-2-yl motifs, revealing moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of these frameworks in cancer therapy (Ravinaik et al., 2021).

Antibacterial and Antitubercular Agents

Compounds featuring the 1,3,4-oxadiazole ring system have also been investigated for their antibacterial and antitubercular potential. A series of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems were synthesized, showing very good antibacterial and antitubercular activities (Joshi et al., 2008). Similarly, N-arylated derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing bacterial infections (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-5-6-15(2)18(13-14)20-23-24-21(29-20)22-19(26)16-7-9-17(10-8-16)30(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMXNBPWTQYMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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